molecular formula C17H26N2O2 B5174682 ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate

ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate

Cat. No. B5174682
M. Wt: 290.4 g/mol
InChI Key: YRIMJQITRNKRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine carboxylates. This compound has been widely used in scientific research due to its diverse biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate is not fully understood. It is believed to act by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It may also act by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
Ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to an improvement in mood and cognitive function. Additionally, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate in lab experiments is its diverse biological activities. It has been shown to have a wide range of effects, making it useful in a variety of research areas. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research on ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

Ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate is synthesized by reacting ethyl 4-piperidinecarboxylate with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques.

Scientific Research Applications

Ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate has been extensively used in scientific research due to its diverse biological activities. It has been studied for its potential use as an analgesic, anticonvulsant, and antidepressant. Additionally, it has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

ethyl 4-[methyl(2-phenylethyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-21-17(20)19-13-10-16(11-14-19)18(2)12-9-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMJQITRNKRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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